4-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile
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Overview
Description
4-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound features a cyano group and an indole moiety, which are known for their roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile typically involves the reaction of indole derivatives with cyano-containing compounds. One common method is the phosphine-catalyzed addition of gramine to an alkylideneaminonitrile, which yields the desired compound in good yield . The reaction conditions often include the use of a phosphine catalyst and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The indole moiety can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethylamine derivatives.
Scientific Research Applications
4-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex indole derivatives.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, influencing cellular pathways and processes. The cyano group can also participate in interactions that modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active compounds.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Uniqueness
4-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile is unique due to its combination of a cyano group and an indole moiety, which provides distinct chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for further study and development.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3/c19-10-13-5-7-14(8-6-13)15(11-20)9-16-12-21-18-4-2-1-3-17(16)18/h1-9,12,21H/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBAYJHQYCKAPS-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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